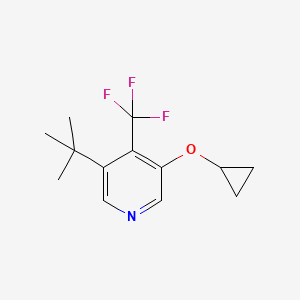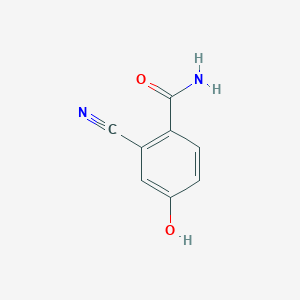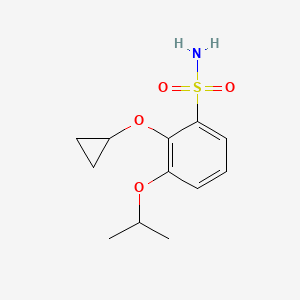
2-Methyl-3-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylthio)phenol, also known as o-(methylthio)phenol, is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol where a methylthio group is attached to the benzene ring. This compound is known for its distinctive odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a methylthio group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Applications De Recherche Scientifique
2-Methyl-3-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and as a chemical reagent in various industrial processes
Mécanisme D'action
The mechanism by which 2-Methyl-3-(methylthio)phenol exerts its effects involves interactions with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involving oxidative stress and enzyme inhibition are also areas of interest in understanding its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, lacking the methylthio group.
2-Methylphenol: Similar structure but without the methylthio group.
3-Methylthiophenol: Similar but with the methylthio group in a different position.
Uniqueness
2-Methyl-3-(methylthio)phenol is unique due to the specific positioning of the methylthio group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 |
Clé InChI |
CDIZOEKTYOZWDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















